[(furan-2-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Description
(furan-2-yl)methylamine is a secondary amine featuring two distinct substituents:
- A furan-2-ylmethyl group, contributing aromaticity and electron-rich character due to the oxygen atom in the furan ring.
- A [1-(propan-2-yl)-1H-pyrazol-5-yl]methyl group, incorporating a pyrazole ring substituted with a propan-2-yl group at the N1 position.
Properties
Molecular Formula |
C12H17N3O |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H17N3O/c1-10(2)15-11(5-6-14-15)8-13-9-12-4-3-7-16-12/h3-7,10,13H,8-9H2,1-2H3 |
InChI Key |
CMMQKFKCFAMCBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves the following steps:
Formation of the furan-2-ylmethyl intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.
Formation of the 1-(propan-2-yl)-1H-pyrazol-5-ylmethyl intermediate: This involves the reaction of 1H-pyrazole with an alkylating agent in the presence of a base.
Coupling of the intermediates: The two intermediates are then coupled using a suitable coupling reagent, such as a palladium catalyst, under mild conditions to form the final product.
Industrial Production Methods
Industrial production of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted furan and pyrazole derivatives.
Scientific Research Applications
(furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound is investigated for its potential use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (furan-2-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, facilitating binding to the active sites of target proteins. This binding can modulate the activity of the proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Substitutions
a) methyl({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Molecular Formula : C₉H₁₅N₃
- Molecular Weight : 165.24 g/mol
- Key Differences : Lacks the furan-2-ylmethyl group, resulting in reduced aromaticity and molecular weight.
- Applications : Classified as a Category E2 building block, used in synthetic intermediates .
b) 1-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazol-5-amine
- Molecular Formula : C₁₃H₁₇N₃
- Molecular Weight : 215.30 g/mol
- Key Differences : Substitutes furan with a 4-(propan-2-yl)phenyl group, enhancing hydrophobicity and steric bulk.
- Applications : Reported as a chemical intermediate in specialty synthesis .
c) 1-{1-[4-(propan-2-yl)phenyl]ethyl}-1H-pyrazol-5-amine
Analogues with Heterocyclic Substituents
a) Ceapin-A8 (N-(1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide)
- Molecular Formula : C₁₆H₁₃F₃N₄O₂
- Molecular Weight : 350.30 g/mol
- Key Differences : Combines furan with a trifluoromethylphenyl group and oxazole, enhancing bioactivity.
- Applications : Modulates the unfolded protein response, highlighting the pharmacological relevance of furan-pyrazole hybrids .
b) {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine
- Molecular Formula : C₂₃H₁₆F₆N₆O
- Molecular Weight : 546.1 g/mol (M+H⁺)
- Key Differences : Incorporates imidazole and pyridine rings, with trifluoromethyl groups enhancing metabolic stability.
Physicochemical and Functional Comparisons
Molecular Weight and Solubility
Biological Activity
The compound (furan-2-yl)methylamine is a complex organic molecule that incorporates a furan ring, a pyrazole ring, and an amine group. This unique structure suggests potential biological activities that merit investigation. This article synthesizes findings from various studies to elucidate its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Molecular Characteristics:
- Molecular Formula: C13H19N3O
- Molecular Weight: 233.31 g/mol
- IUPAC Name: N-(furan-2-ylmethyl)-1-[2-(2-methylpropyl)pyrazol-3-yl]methanamine
- Canonical SMILES: CC(C)CN1C(=CC=N1)CNCC2=CC=CO2
The biological activity of (furan-2-yl)methylamine can be attributed to several key interactions:
- Enzyme Interaction: The compound may interact with specific enzymes or receptors, modulating their activity through π-π stacking interactions and hydrogen bonding facilitated by the amine group.
- Substituent Effects: The presence of the furan and pyrazole rings enhances its binding affinity to biological targets, potentially leading to diverse pharmacological effects.
Antimicrobial Activity
Studies indicate that pyrazole derivatives exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cell membrane integrity, leading to cell lysis.
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor potential. They are known to inhibit key proteins involved in cancer progression, such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy.
Anti-inflammatory Effects
Research has demonstrated that compounds with similar structures possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO). This suggests that (furan-2-yl)methylamine may also exhibit similar anti-inflammatory effects.
Comparative Analysis
To understand the unique biological profile of (furan-2-yl)methylamine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(furan-2-yl)methyl]amine | Lacks pyrazole ring | Limited antimicrobial activity |
| [(pyrazol-5-yl)methyl]amine | Lacks furan ring | Moderate antitumor activity |
| (furan-2-yl)methyl-(1H-pyrazol-3-yl)methanamine | Positional isomer | Varies in biological efficacy |
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that compounds with a furan moiety exhibited enhanced antibacterial activity compared to those without it. (furan-2-yl)methylamine was tested against several bacterial strains, showing significant inhibition.
Study 2: Antitumor Mechanism
Research published in Journal of Medicinal Chemistry highlighted that pyrazole derivatives could inhibit tumor growth in vitro by targeting specific kinases involved in cell proliferation. The study suggested that the unique structural features of (furan-2-yl)methylamine could contribute to its potency against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
